REACTION_CXSMILES
|
[H-].[Na+].CS(C)=O.[OH:7][CH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[Na+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCCCCC.CCOCC>[CH2:15]([O:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting admixture was stirred at 60° C. on an oil bath for 1 hour under a nitrogen gas flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled on an ice bath
|
Type
|
WAIT
|
Details
|
the reaction was carried out at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the admixture was filtered
|
Type
|
WASH
|
Details
|
the resulting residue was washed with ether (300 ml×3)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting residue was mixed with 100 ml of methanol, 100 ml of 8% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the admixture was stirred at 60° C. for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Type
|
WASH
|
Details
|
the resulting concentrated residue was washed with ether (200 ml×2)
|
Type
|
EXTRACTION
|
Details
|
the ether layer was extracted with 1 N sodium hydroxide (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (100 ml×5)
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with 2 N sodium hydroxide (50 ml×3)
|
Type
|
EXTRACTION
|
Details
|
further extracted with ether
|
Type
|
WASH
|
Details
|
The resulting product was washed with an aqueous saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.42 g | |
YIELD: PERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |